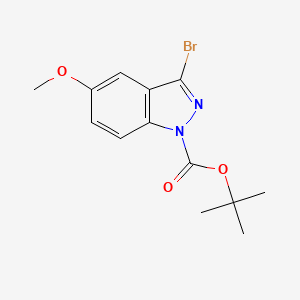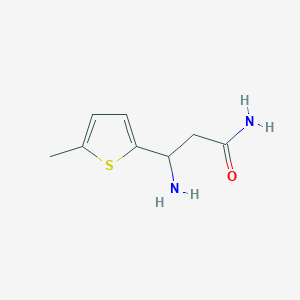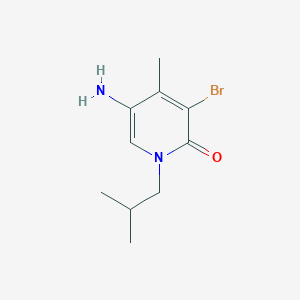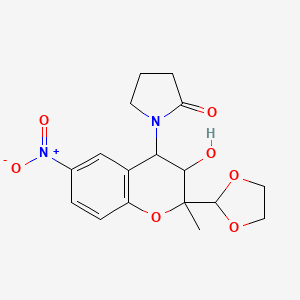
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups, including a dioxolane ring, a hydroxy group, a nitro group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chroman ring system, followed by the introduction of the dioxolane and pyrrolidinone moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group will produce an amine derivative.
Scientific Research Applications
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methylchroman-4-yl)pyrrolidin-2-one: Lacks the nitro group, which may affect its reactivity and biological activity.
1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-thione: Contains a thione group instead of a ketone, which may alter its chemical properties.
Uniqueness
The presence of the nitro group in 1-(2-(1,3-Dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitrochroman-4-yl)pyrrolidin-2-one makes it unique compared to similar compounds. This functional group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C17H20N2O7 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)-3-hydroxy-2-methyl-6-nitro-3,4-dihydrochromen-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H20N2O7/c1-17(16-24-7-8-25-16)15(21)14(18-6-2-3-13(18)20)11-9-10(19(22)23)4-5-12(11)26-17/h4-5,9,14-16,21H,2-3,6-8H2,1H3 |
InChI Key |
YEJOAGQKTQLWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])N3CCCC3=O)O)C4OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



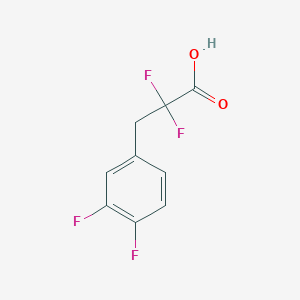
![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
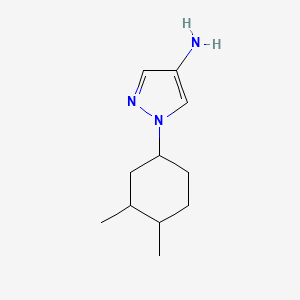
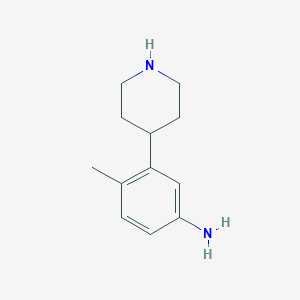
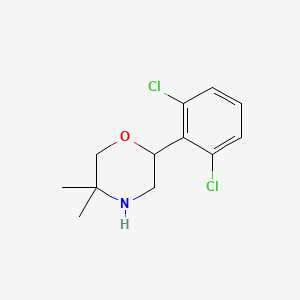
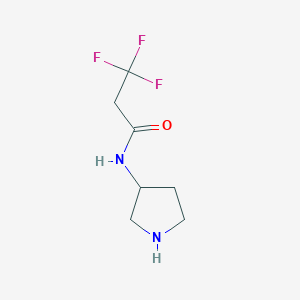
![3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13076856.png)
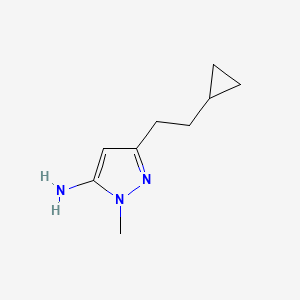
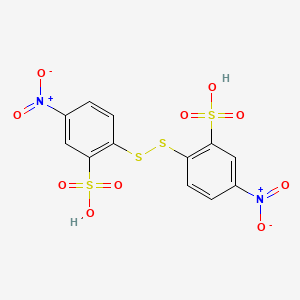
![1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13076868.png)
